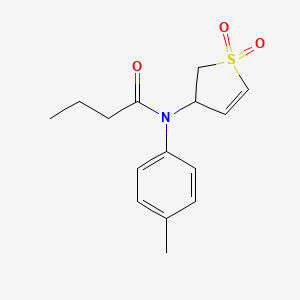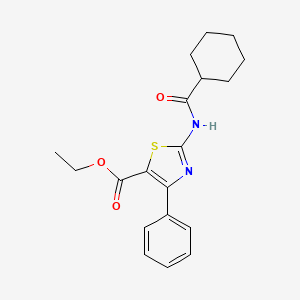
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBT and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of DBT is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. DBT has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular function.
Biochemical and Physiological Effects:
DBT has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. DBT has also been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
DBT has several advantages for lab experiments, including its ability to cross the blood-brain barrier, its unique chemical structure, and its potential use as a drug delivery system. However, there are also limitations to using DBT in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on DBT, including its potential use in the treatment of various diseases, its potential use as a polymer additive, and its potential use as a catalyst for the degradation of pollutants. Further research is also needed to fully understand the mechanism of action of DBT and its potential toxicity.
Synthesemethoden
DBT can be synthesized using various methods, including the reaction of p-tolylbutyramide with sulfuric acid and hydrogen peroxide. The reaction takes place in the presence of a catalyst and results in the formation of DBT. Other methods include the reaction of p-tolylbutyramide with sulfuric acid and potassium permanganate or the reaction of p-tolylbutyramide with sulfuric acid and sodium nitrate.
Wissenschaftliche Forschungsanwendungen
DBT has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DBT has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, DBT has been studied for its potential use as a polymer additive due to its unique chemical structure. In environmental science, DBT has been studied for its potential use as a catalyst for the degradation of pollutants.
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-3-4-15(17)16(13-7-5-12(2)6-8-13)14-9-10-20(18,19)11-14/h5-10,14H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLODONILUNCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)butyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2792066.png)
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2792067.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B2792068.png)



![7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2792073.png)
![(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2792075.png)

![7-(4-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792079.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2792080.png)
![N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2792082.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2792083.png)